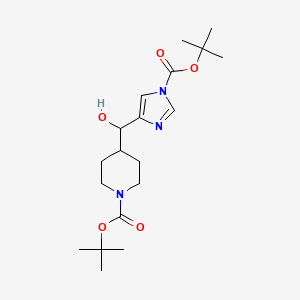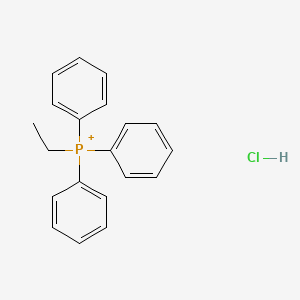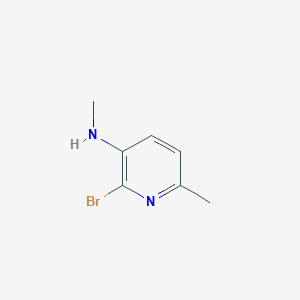
2-Bromo-N,6-dimethylpyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-N,6-dimethylpyridin-3-amine is a chemical compound with the molecular formula C7H9BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the second position and two methyl groups at the sixth position of the pyridine ring, along with an amine group at the third position. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N,6-dimethylpyridin-3-amine can be achieved through several methods. One common method involves the bromination of N,6-dimethylpyridin-3-amine. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-N,6-dimethylpyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in solvents such as tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution: Formation of azides, nitriles, or secondary amines.
Oxidation: Formation of N-oxides.
Reduction: Formation of corresponding amines.
Aplicaciones Científicas De Investigación
2-Bromo-N,6-dimethylpyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological pathways and mechanisms.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-N,6-dimethylpyridin-3-amine depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it can interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways and molecular targets involved vary based on the context of its use .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-N,N-dimethylpyridin-2-amine: Similar structure but with the bromine atom at the second position.
2-Amino-5-bromo-4,6-dimethylpyridine: Contains an amino group at the second position and bromine at the fifth position.
Uniqueness
2-Bromo-N,6-dimethylpyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research studies .
Propiedades
Fórmula molecular |
C7H9BrN2 |
|---|---|
Peso molecular |
201.06 g/mol |
Nombre IUPAC |
2-bromo-N,6-dimethylpyridin-3-amine |
InChI |
InChI=1S/C7H9BrN2/c1-5-3-4-6(9-2)7(8)10-5/h3-4,9H,1-2H3 |
Clave InChI |
STDZCSBVWHQEQP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(C=C1)NC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3'-Amino-4'-(pyridin-4-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B12817296.png)

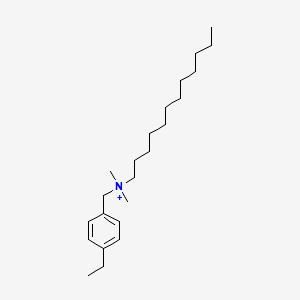
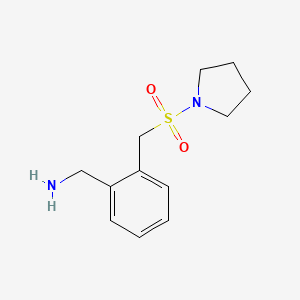


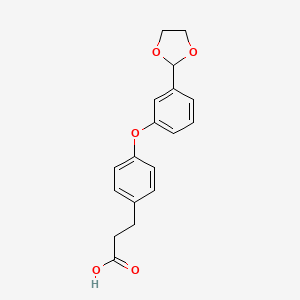
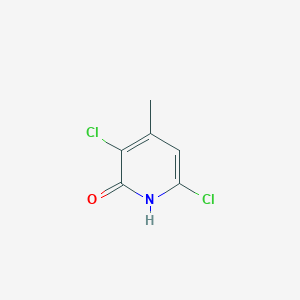
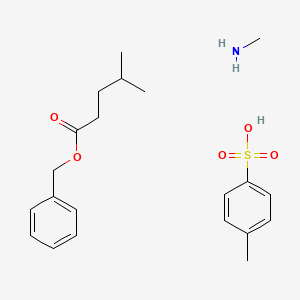
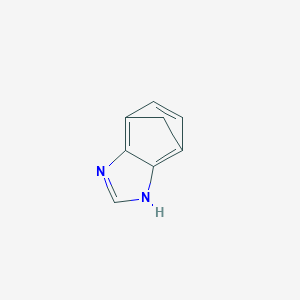
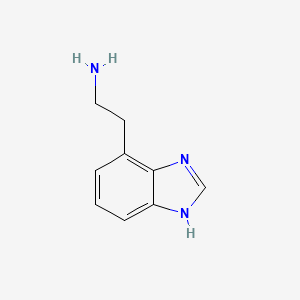
![2-(1H-Imidazol-1-yl)-1H-benzo[d]imidazol-4-amine](/img/structure/B12817391.png)
